Cas no 393516-77-3 (4-pyridin-3-ylpyrimidine-2(1H)-thione)
4-pyridin-3-ylpyrimidine-2(1H)-thione Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyrimidinethione,4-(3-pyridinyl)-
- 4-(3-Pyridinyl)-2-thioprimidine
- 6-pyridin-3-yl-1H-pyrimidine-2-thione
- 4-(3-Pyridinyl)-2-thiopyrimidine
- 4-(3-Pyridinyl)pyrimidine-2-thiol
- 4-Pyridin-3-ylpyrimidine-2-thiol
- AKOS006277317
- NS00120194
- AKOS005174914
- A912830
- W-200340
- FT-0692315
- AC-33858
- MLS006012014
- SR-01000945212-1
- MFCD11558236
- EINECS 266-274-0
- 4-(PYRIDIN-3-YL)-1,2-DIHYDROPYRIMIDINE-2-THIONE
- SMR000459746
- 4-(pyridin-3-yl)pyrimidine-2-thiol
- 393516-77-3
- 4-Pyridin-3-yl-pyrimidine-2-thiol
- 6-(Pyridin-3-yl)pyrimidine-2(1H)-thione
- 4-(3-Pyridinyl)-2-pyrimidinethiol #
- AC-10084
- 4-pyridin-3-ylpyrimidine-2(1H)-thione
- SR-01000945212
- AS-31795
- FT-0641056
- MFCD01317833
- DTXSID80984758
- CS-0078945
- EN300-175580
- GEO-02763
- SCHEMBL13401647
- CGQNGCGHBQHWNP-UHFFFAOYSA-N
- 2(1H)-Pyrimidinethione, 4-(3-pyridinyl)-
- DB-069800
- 4-(pyridin-3-yl)-1H-pyrimidine-2-thione
- STL352050
- ALBB-015413
- BBL029235
- 4-(pyridin-3-yl)pyrimidine-2(1H)-thione
- STL466959
-
- MDL: MFCD01317833
- Inchi: 1S/C9H7N3S/c13-9-11-5-3-8(12-9)7-2-1-4-10-6-7/h1-6H,(H,11,12,13)
- InChI Key: CGQNGCGHBQHWNP-UHFFFAOYSA-N
- SMILES: S=C1N=CC=C(C2C=NC=CC=2)N1
Computed Properties
- Exact Mass: 189.03600
- Monoisotopic Mass: 189.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.4A^2
- XLogP3: 0.5
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 339.4±34.0 °C at 760 mmHg
- Flash Point: 159.1±25.7 °C
- PSA: 77.47000
- LogP: 1.82730
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-pyridin-3-ylpyrimidine-2(1H)-thione Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:2-8 °C
4-pyridin-3-ylpyrimidine-2(1H)-thione Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-pyridin-3-ylpyrimidine-2(1H)-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 31130-0.25/G |
4-(3-PYRIDINYL)PYRIMIDINE-2-THIOL |
393516-77-3 | 97% | 0.25g |
$144 | 2023-09-18 | |
| AstaTech | 31130-1/G |
4-(3-PYRIDINYL)PYRIMIDINE-2-THIOL |
393516-77-3 | 97% | 1g |
$353 | 2023-09-18 | |
| AstaTech | 31130-5/G |
4-(3-PYRIDINYL)PYRIMIDINE-2-THIOL |
393516-77-3 | 97% | 5g |
$1087 | 2023-09-18 | |
| TRC | P994043-10mg |
4-pyridin-3-ylpyrimidine-2(1H)-thione |
393516-77-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P994043-50mg |
4-pyridin-3-ylpyrimidine-2(1H)-thione |
393516-77-3 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P994043-100mg |
4-pyridin-3-ylpyrimidine-2(1H)-thione |
393516-77-3 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Chemenu | CM337677-250mg |
6-(Pyridin-3-yl)pyrimidine-2(1H)-thione |
393516-77-3 | 95%+ | 250mg |
$178 | 2023-02-02 | |
| Chemenu | CM337677-1g |
6-(Pyridin-3-yl)pyrimidine-2(1H)-thione |
393516-77-3 | 95%+ | 1g |
$475 | 2023-02-02 | |
| Chemenu | CM337677-5g |
6-(Pyridin-3-yl)pyrimidine-2(1H)-thione |
393516-77-3 | 95%+ | 5g |
$1513 | 2023-02-02 | |
| Matrix Scientific | 064796-500mg |
4-Pyridin-3-ylpyrimidine-2(1H)-thione |
393516-77-3 | 500mg |
$315.00 | 2023-09-06 |
4-pyridin-3-ylpyrimidine-2(1H)-thione Suppliers
4-pyridin-3-ylpyrimidine-2(1H)-thione Related Literature
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-pyridin-3-ylpyrimidine-2(1H)-thione
4-Pyridin-3-ylpyrimidine-2(1H)-thione (CAS No. 393516-77-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
4-Pyridin-3-ylpyrimidine-2(1H)-thione (CAS No. 393516-77-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
The molecular structure of 4-pyridin-3-ylpyrimidine-2(1H)-thione consists of a pyrimidine ring fused with a thioketone group and a pyridine ring. The presence of these functional groups imparts the molecule with high chemical reactivity and the ability to form various intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for its biological activity and have been extensively studied in recent research.
In terms of physical properties, 4-pyridin-3-ylpyrimidine-2(1H)-thione is a white crystalline solid with a melting point of approximately 200°C. It is moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. This solubility profile makes it suitable for various biochemical assays and drug delivery systems.
The synthesis of 4-pyridin-3-ylpyrimidine-2(1H)-thione has been reported using several methods, including the reaction of 3-cyanopyridine with thiourea under microwave irradiation or conventional heating conditions. These synthetic routes are highly efficient and scalable, making the compound readily available for further research and development.
Recent studies have highlighted the potential therapeutic applications of 4-pyridin-3-ylpyrimidine-2(1H)-thione. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 4-pyridin-3-ylpyrimidine-2(1H)-thione has shown promising anti-cancer effects. Research conducted at the National Cancer Institute revealed that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism behind this activity is thought to involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells.
The potential use of 4-pyridin-3-ylpyrimidine-2(1H)-thione as an anti-viral agent has also been explored. A study published in Antiviral Research reported that this compound exhibits broad-spectrum antiviral activity against several RNA viruses, including influenza virus and hepatitis C virus. The antiviral mechanism is believed to involve the inhibition of viral replication through interference with viral RNA synthesis.
Beyond its direct biological activities, 4-pyridin-3-ylpyrimidine-2(1H)-thione serves as an important scaffold for the development of novel drugs. Its structural flexibility allows for the introduction of various functional groups to enhance its pharmacological properties or target specific biological pathways. For example, researchers at the University of California have synthesized a series of derivatives by modifying the pyridine ring or substituting different groups on the pyrimidine ring. These derivatives have shown improved potency and selectivity compared to the parent compound.
The safety profile of 4-pyridin-3-ylpyrimidine-2(1H)-thione has been evaluated in preclinical studies. Toxicity assessments conducted in animal models indicate that this compound is well-tolerated at therapeutic doses with no significant adverse effects observed. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.
In conclusion, 4-pyridin-3-ylpyrimidine-2(1H)-thione (CAS No. 393516-77-3) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development as a therapeutic agent. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical uses, positioning it as a valuable tool in the fight against various diseases.
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